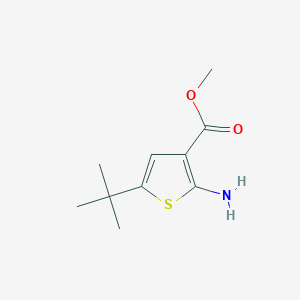

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate

Descripción general

Descripción

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate is an organic compound with the molecular formula C10H15NO2S It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a condensation reaction that forms aminothiophene derivatives . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group at position 2 participates in nucleophilic substitution, enabling the synthesis of amides and sulfonamides. For example:

These reactions typically proceed at room temperature in aprotic solvents like dichloromethane or DMF .

Oxidation and Reduction

The amino and ester groups undergo redox transformations:

Oxidation

-

Amino → Nitro : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the amino group to a nitro derivative .

Reduction

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

Cyclization with formamide occurs via thermal condensation, yielding bioactive thienopyrimidine scaffolds .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution at position 4:

The tert-butyl group at position 5 exerts steric hindrance, directing electrophiles to position 4 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

These reactions expand structural diversity for pharmaceutical applications .

Hydrolysis and Functionalization

The ester group undergoes hydrolysis to carboxylic acid, enabling further derivatization:

Hydrolysis under basic conditions provides a carboxylic acid intermediate for peptide coupling .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

MTTC has shown promise as a lead compound in drug development, particularly for targeting infections and oxidative stress. The compound is part of a broader class of thiophene derivatives that exhibit diverse pharmacological properties, including:

- Anticancer Activity : Research indicates that thiophene derivatives can inhibit cancer cell proliferation. MTTC's structural features may enhance its efficacy against various cancer types .

- Antimicrobial Properties : MTTC has potential as an antibacterial agent, particularly against biofilm-forming bacteria such as Escherichia coli. Studies suggest that structural modifications can optimize its activity against bacterial virulence factors .

- Anti-inflammatory Effects : Compounds in the thiophene family have been linked to anti-inflammatory properties, making MTTC a candidate for further exploration in inflammatory disease treatments .

Synthetic Applications

MTTC serves as a significant building block in organic synthesis, particularly in the development of new chemical entities. Its applications include:

- Synthesis of Derivatives : The compound can be modified to produce various derivatives with enhanced or altered biological activities. These modifications are crucial for optimizing the pharmacological profiles of new drugs .

- Precursor for Dyes and Pigments : Due to its chemical structure, MTTC is utilized in the production of dyes and pigments, contributing to its importance in the chemical industry .

Computational Chemistry

MTTC is also valuable in computational chemistry, where it can be used for molecular modeling and simulation. Software tools such as Amber and GROMACS allow researchers to visualize the interactions of MTTC with biological targets, providing insights into its mechanism of action and guiding further experimental research .

Case Studies

Several studies illustrate the applications and effects of MTTC:

Case Study 1: Antibacterial Activity

A study focused on the synthesis and evaluation of 2-amino-3-acyl-tetrahydrobenzothiophenes demonstrated that structural modifications could lead to potent inhibitors of E. coli biofilm formation. Analogous compounds to MTTC were found to inhibit pilus assembly without affecting bacterial growth, highlighting the potential for developing antivirulence agents based on thiophene derivatives .

Case Study 2: Anticancer Research

Research into substituted thiophene derivatives has indicated their effectiveness as anticancer agents. MTTC's structural characteristics may contribute to its ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction .

Comparison with Related Compounds

The following table summarizes some structural analogs of MTTC and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | Similar thiophene structure; different positioning | Potentially different biological activity profile |

| 2-Amino-5-methylthiophene-3-carboxylic acid | Contains a methyl group instead of tert-butyl | May exhibit different solubility characteristics |

| 3-Amino-thiophene-2-carboxylic acid | Lacks tert-butyl; simpler structure | Easier synthesis but potentially lower activity |

This comparison illustrates how variations in substituents influence the biological activity and synthetic utility of thiophene derivatives.

Mecanismo De Acción

The mechanism of action of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could modulate biochemical pathways involving sulfur-containing compounds.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-amino-3-carboxylate thiophene: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

Methyl 2-amino-5-methylthiophene-3-carboxylate: Has a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.

Uniqueness

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Actividad Biológica

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group at the second position, a tert-butyl group at the fifth position, and a carboxylate ester at the third position. Its molecular formula is C₁₃H₁₇N₁O₂S, with a molecular weight of approximately 213.29 g/mol. The unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, potentially modulating enzyme activity and influencing various biochemical pathways. This interaction may lead to various biological effects, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve cell cycle arrest and apoptosis.

- Antimicrobial Properties : Research indicates potential efficacy against various microbial strains, making it a candidate for further development in antimicrobial therapies.

- Anti-inflammatory Effects : The compound's structural features suggest it may modulate inflammatory pathways.

Research Findings and Case Studies

Recent studies have evaluated the biological activity of this compound, highlighting its potential in drug development.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects on multiple myeloma-derived L363 cells. The half-maximal inhibitory concentration (GI50) values were determined through MTS assays, revealing significant growth inhibition at low concentrations .

- Antimicrobial Properties : In vitro tests showed that the compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as an antimicrobial agent. Further investigations are needed to elucidate the specific mechanisms involved in its antimicrobial action.

- Inflammatory Response Modulation : Preliminary data indicate that this compound can reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting a role in managing inflammatory diseases.

Propiedades

IUPAC Name |

methyl 2-amino-5-tert-butylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)7-5-6(8(11)14-7)9(12)13-4/h5H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRKIVIZYXHGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573888 | |

| Record name | Methyl 2-amino-5-tert-butylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216574-71-9 | |

| Record name | Methyl 2-amino-5-tert-butylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.